molecular formula C17H24FNOS B2370115 (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034367-11-6

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2370115
CAS No.: 2034367-11-6
M. Wt: 309.44
InChI Key: VJBNMFXFADZDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a tert-butylthio group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butylthio group. The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of a base, a palladium catalyst, and a boron reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the fluorophenyl group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-bromophenyl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its chlorine or bromine analogs .

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBNMFXFADZDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.